molecular formula C18H16ClN3O2S B2760105 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 688337-09-9

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2760105
CAS RN: 688337-09-9
M. Wt: 373.86
InChI Key: NSJJLWQATVSTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioimidazoles and has been synthesized using various methods. In

Scientific Research Applications

Environmental Implications and Pollutant Interactions

Chlorophenols in Municipal Solid Waste Incineration : Chlorophenols (CP), including compounds related to 4-chlorophenyl groups, are major precursors of dioxins in chemical processes, such as municipal solid waste incineration. Studies have shown a correlation between CP concentrations and dioxin formations, highlighting the environmental impact of chlorophenyl compounds and the necessity for monitoring and controlling their presence in waste incineration processes (Peng et al., 2016).

Toxicity and Environmental Persistence : The environmental persistence and toxicity of chlorophenols, including derivatives of chlorophenyl, have been extensively studied. These compounds are not readily degraded, can accumulate through food chains, and pose acute and chronic toxic effects on aquatic organisms. Their presence in the environment is a significant concern due to the potential for oxidative stress, immune system impact, endocrine disruption, and even carcinogenic effects (Ge et al., 2017).

Potential Pharmaceutical Applications

Antitumor Activity of Imidazole Derivatives : Imidazole derivatives, which share structural similarities with the compound , have been reviewed for their antitumor activities. These studies have focused on understanding the structural requirements for biological activity and exploring the potential of these compounds in developing new antitumor drugs. The review covers various imidazole-based compounds, highlighting the importance of the imidazole ring in medicinal chemistry and its potential applications in cancer treatment (Iradyan et al., 2009).

Environmental Health and Safety

Monitoring and Impact of Environmental Pollutants : Research on the occurrence, fate, and behavior of environmental pollutants, such as parabens and chlorinated hydrocarbons, is crucial for understanding the impact of synthetic compounds on health and ecosystems. Studies on parabens, for example, show that despite wastewater treatments, these compounds persist at low concentrations in effluents, surface water, and sediments, raising concerns about their weak endocrine-disrupting potential and the need for continuous environmental monitoring and assessment (Haman et al., 2015).

properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-24-16-8-4-14(5-9-16)21-17(23)12-25-18-20-10-11-22(18)15-6-2-13(19)3-7-15/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJJLWQATVSTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.